molecular formula C16H13Br3N2O4 B11555547 N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11555547
M. Wt: 537.0 g/mol
InChI Key: IJVDIIOWGHXQDB-IFRROFPPSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features multiple bromine atoms, hydroxyl groups, and methoxy groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves multiple steps, including bromination, hydroxylation, and methoxylation reactions. The process begins with the bromination of phenolic compounds, followed by the introduction of hydroxyl and methoxy groups under controlled conditions. The final step involves the condensation of the brominated phenolic compound with acetohydrazide under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove bromine atoms or convert carbonyl groups to alcohols.

    Substitution: Bromine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace bromine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with fewer bromine atoms or converted carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing bromine atoms.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide stands out due to its specific arrangement of bromine, hydroxyl, and methoxy groups, which confer unique chemical reactivity and potential biological activity

Properties

Molecular Formula

C16H13Br3N2O4

Molecular Weight

537.0 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H13Br3N2O4/c1-24-14-6-10(17)5-12(19)16(14)25-8-15(23)21-20-7-9-2-3-13(22)11(18)4-9/h2-7,22H,8H2,1H3,(H,21,23)/b20-7+

InChI Key

IJVDIIOWGHXQDB-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)Br

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=C(C=C2)O)Br

Origin of Product

United States

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